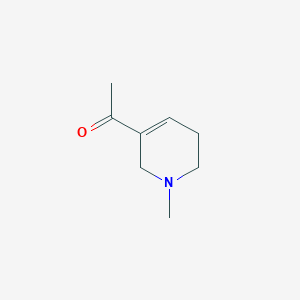
1-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)ethanone
Cat. No. B8544031
M. Wt: 139.19 g/mol
InChI Key: HYBZNNIIQAYWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04495354
Procedure details


A 250 ml three necked flask, equipped with magnetic stirrer, reflux condenser and nitrogen inlet was charged with 80 ml ethanol. Thereafter, 2.28 g of sodium metal, freshly cut, was added and the mixture stirred till all the sodium had dissolved. Then, 12.33 g of diethylmalonate in 6 ml of ethanol, and 9.74 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone (arecolone) in 6 ml of ethanol, were added to the warm solution and the resulting solution was stirred and heated to reflux for 5 hours. Then, 10.2 g of 85% potassium hydroxide pellets were added and the mixture heated to reflux for four hours. During this period a heavy precipitate formed. With the aid of 50 ml water, the mixture was transferred into a 500 ml flask and concentrated at 30° and 20 mm of pressure. The residue was again concentrated from 50 ml water. It was then taken up in 100 ml water. 45 ml 12N hydrochloric acid were added and the solution was heated to reflux for 2 hours. It was then cooled and concentrated on a rotovap at 40° and 20 mm of pressure.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One





Quantity
9.74 g
Type
reactant
Reaction Step Five





Identifiers


|
REACTION_CXSMILES
|
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]=[C:16]([C:20](=[O:22])[CH3:21])[CH2:15]1.[OH-].[K+]>C(O)C.O>[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]2[CH:16]([C:20](=[O:22])[CH2:21][C:5](=[O:6])[CH2:4]2)[CH2:15]1 |f:3.4,^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
2.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Five
|
Name
|
|
|
Quantity
|
12.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
|
Name
|
|
|
Quantity
|
9.74 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC(=CCC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Seven
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During this period a heavy precipitate formed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at 30°
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The residue was again concentrated from 50 ml water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
45 ml 12N hydrochloric acid were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotovap at 40°
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1CC2C(CC(CC2CC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
